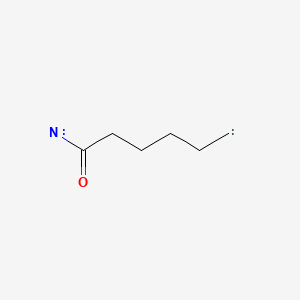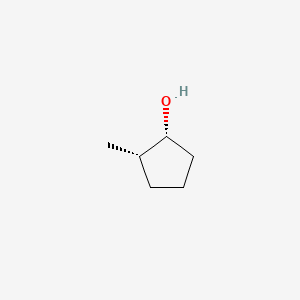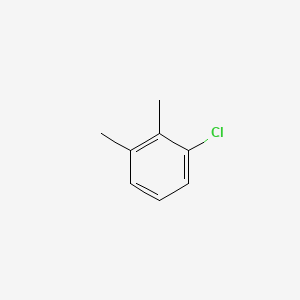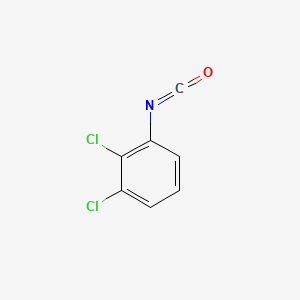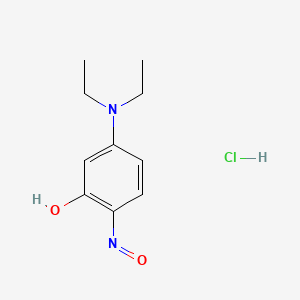![molecular formula C15H24N2O B1361038 5-甲基-2-[2-(4-甲基-哌啶-1-基)-乙氧基]-苯胺 CAS No. 947017-77-8](/img/structure/B1361038.png)
5-甲基-2-[2-(4-甲基-哌啶-1-基)-乙氧基]-苯胺
描述
The compound “5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of intra- and intermolecular reactions .科学研究应用
抗真菌应用
Nam、Choi 和 Choi (2011) 的一项研究探讨了与 5-甲基-2-[2-(4-甲基-哌啶-1-基)-乙氧基]-苯胺相关的化合物,特别关注它们的抗真菌活性。该研究合成了各种衍生物并测试了它们对辣椒疫霉(一种植物病原真菌)的功效。他们发现某些衍生物表现出有效的抗真菌活性,表明在控制植物病原病害方面具有潜在应用。
药物化学和药物设计
Hu 等人 (2001) 的研究考察了 5-甲基-2-[2-(4-甲基-哌啶-1-基)-乙氧基]-苯胺的衍生物在开发选择性人 β(3) 激动剂方面的作用。这些化合物被评估了对 β(3)-肾上腺素受体的亲和力和选择性,表明它们在针对这些受体的药物开发中具有潜在用途。
癌症研究
Karayel (2021) 进行的一项研究涉及苯并咪唑衍生物的分子对接和稳定性分析,包括与 5-甲基-2-[2-(4-甲基-哌啶-1-基)-乙氧基]-苯胺相关的化合物,作为潜在的 EGFR 抑制剂。这项研究有助于了解这些化合物的抗癌特性,特别是在它们与 EGFR 等癌症相关靶标相互作用的情况下。
神经科学研究
在神经科学领域,Craven、Grahame-Smith 和 Newberry (1994) 的一项研究观察了与 5-甲基-2-[2-(4-甲基-哌啶-1-基)-乙氧基]-苯胺在结构上相关的化合物对含血清素神经元的影响。他们的研究重点是了解这些化合物对 5-HT1A 受体的作用,这在情绪障碍和其他神经系统疾病的研究中很重要。
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
未来方向
生化分析
Biochemical Properties
5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the compound has been shown to interact with oxidoreductase enzymes, enhancing antibacterial and antifungal activities . The nature of these interactions often involves binding to the active sites of the enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the phosphorylation of proteins involved in cell signaling, thereby altering gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antibacterial and antifungal activities. At higher doses, it may cause toxic or adverse effects, including alterations in cellular metabolism and gene expression .
Metabolic Pathways
5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular function .
属性
IUPAC Name |
5-methyl-2-[2-(4-methylpiperidin-1-yl)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-5-7-17(8-6-12)9-10-18-15-4-3-13(2)11-14(15)16/h3-4,11-12H,5-10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGAVHDYBYEUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




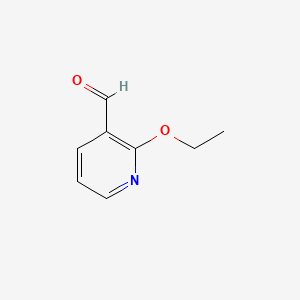
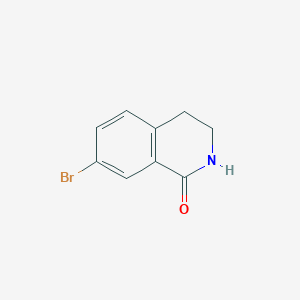
![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)
![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)
![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)
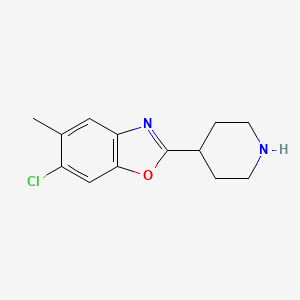
![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)

